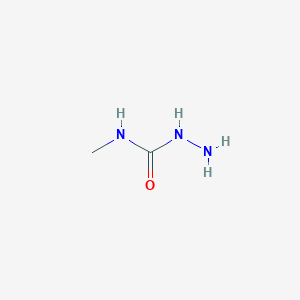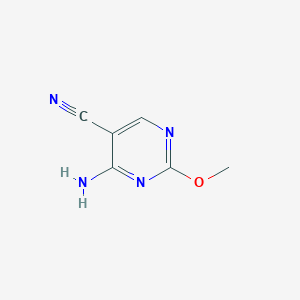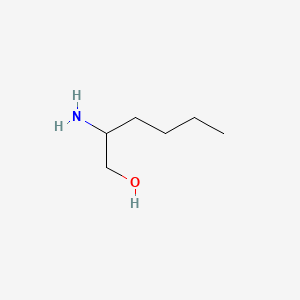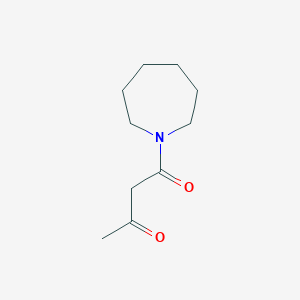
n-Methylhydrazinecarboxamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of hydrazinecarboxamide derivatives typically involves the reaction of appropriate hydrazine derivatives with aldehydes, isothiocyanates, or other electrophilic reagents. For example, 1-[N-methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea was synthesized by reacting 1-methyl-1-phenyl hydrazine with 4-tolyl isothiocyanate . Similarly, (E)-2-(4-Methylbenzylidene)hydrazinecarboxamide was prepared by reacting 4-methylbenzaldehyde with semicarbazide . These methods could potentially be adapted for the synthesis of n-Methylhydrazinecarboxamide by choosing the appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structures of hydrazinecarboxamide derivatives are characterized by various spectroscopic techniques and X-ray crystallography. For instance, the crystal and molecular structure of 2-((2-aminopyridin-3-yl)methylene)-N-ethylhydrazinecarbothioamide was determined using X-ray diffractometry, revealing that it belongs to the triclinic crystal system . The molecular conformation of 1-[N-methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea resembles the letter L and features an anti-disposition of the thioamide–N–H atoms . These analyses provide valuable information about the stereochemistry and electronic structure of these compounds.
Chemical Reactions Analysis
Hydrazinecarboxamide derivatives can undergo various chemical reactions, depending on their functional groups and substitution patterns. For example, N,N',2-triaryl-6-hydroxy-6-methyl-4-oxocyclohexane-1,3-dicarboxamides can react with hydrazine hydrate to yield tetrahydroindazoles . Thioamides and N2-acyl-N1-methyl-N1-thioacylhydrazines can be converted into amides and N1N2-diacyl-N1-methylhydrazines using trimethyloxonium fluoroborate . These reactions demonstrate the versatility of hydrazinecarboxamide derivatives in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of hydrazinecarboxamide derivatives are influenced by their molecular structure. The crystal structure and Hirshfeld surface analysis of N-(2-(N-methylsulfamoyl)phenyl)formamide, a degradation product of a related compound, showed that the crystal structure is stabilized by intramolecular and intermolecular hydrogen bonds . The quantum chemical computations using density functional theory (DFT) for 2-((2-aminopyridin-3-yl)methylene)-N-ethylhydrazinecarbothioamide indicated good nonlinear optical (NLO) properties, supported by NBO analysis . These properties are critical for understanding the behavior of these compounds in different environments and for their potential applications.
Wissenschaftliche Forschungsanwendungen
Carcinostatic Effects
N-Methylhydrazinecarboxamide derivatives, such as N-isopropyl-α-(2-methylhydrazino)-p-toluamide (MIH), have been noted for their carcinostatic properties, particularly in treating Hodgkin's disease. They are known to inhibit monoamine oxidase in the liver and brain, which could have clinical implications in the treatment of malignancies. Their effectiveness in cancer therapy, however, should be balanced against potential side effects associated with monoamine oxidase inhibitors (De Vita, Hahn, & Oliverio, 1965).
Antitumor Agents
A group of chemically dissimilar antitumor agents, including those featuring the N-methyl moiety, like N-methylhydrazine derivatives, have been identified for their clinical utility. The presence of the N-methyl group is crucial for activity, and these agents have been shown to methylate nucleic acids, which may be key to their antitumor activity. Representatives of this structural type that have found clinical application include hexamethylmelamine, dacarbazine, N-methylformamide, procarbazine, and streptozotocin (Newell, Gescher, Harland, Ross, & Rutty, 2004).
Metabolic Behavior
Studies on the metabolism of N-methylhydrazine derivatives have shown that they can rapidly degrade in vivo, converting a significant percentage of the methyl group to respired methane and CO2. This suggests that these compounds may undergo complex metabolic pathways, leading to various metabolites with potential biological implications (Dost & Reed, 1967).
Chemotherapy for Brain Tumors
N-isopropyl-α-(2-methylhydrazine)-p-toluamide hydrochloride, also known as Procarbazine hydrochloride, has been used in chemotherapy for primary or metastatic brain tumors. Clinical studies have shown a significant response rate in patients with deteriorating brain tumors, indicating its potential effectiveness in this area. However, reversible myelosuppression was noted as a major side effect (Kumar, Renaudin, Wilson, Boldrey, Enot, & Levin, 1974).
Cholinesterase Inhibition
Recent research has explored the potential of benzohydrazides decorated with N-methyl groups as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant in many clinical applications. These inhibitors have shown significant inhibition, with some compounds exhibiting better in vitro inhibition than the drug rivastigmine. This highlights the potential clinical applications of N-methylhydrazinecarboxamide derivatives in treating diseases related to cholinesterase activity (Houngbedji, Štěpánková, Pflégr, Svrčková, Švarcová, Vinšová, & Krátký, 2023).
Structural Analysis
Studies on the structure of N-methylhydrazinecarboxamide derivatives, such as Procarbazine, have utilized Fourier Transform Infrared (FTIR) and Raman spectroscopy. These analyses are crucial for understanding the molecular structure and potential energy distribution of these compounds, which can be significant in determining their pharmacological properties (Gunasekaran, Kumaresan, Seshadri, & Muthu, 2008).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-amino-3-methylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N3O/c1-4-2(6)5-3/h3H2,1H3,(H2,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYKTQVFLKHQSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60292383 | |
| Record name | n-methylhydrazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60292383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-Methylhydrazinecarboxamide | |
CAS RN |
17696-95-6 | |
| Record name | N-Methylhydrazinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17696-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methylhydrazinecarboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017696956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17696-95-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82194 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-methylhydrazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60292383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-1-methylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(2-Bromophenyl)methylideneamino]guanidine](/img/structure/B1331107.png)









